PHA-543613 hydrochloride

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Bridged-Ring - Quinuclidines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

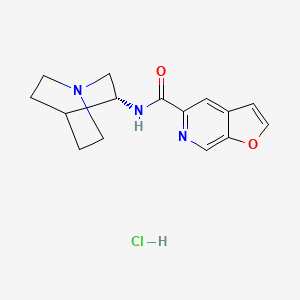

IUPAC Name |

N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]furo[2,3-c]pyridine-5-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O2.ClH/c19-15(12-7-11-3-6-20-14(11)8-16-12)17-13-9-18-4-1-10(13)2-5-18;/h3,6-8,10,13H,1-2,4-5,9H2,(H,17,19);1H/t13-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMTPSZUBRSEWNY-ZOWNYOTGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CCC1C(C2)NC(=O)C3=NC=C4C(=C3)C=CO4.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN2CCC1[C@H](C2)NC(=O)C3=NC=C4C(=C3)C=CO4.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1586767-92-1 | |

| Record name | PHA-543613 hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1586767921 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PHA-543613 HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/13XQH31A5R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of PHA-543613 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

PHA-543613 hydrochloride is a potent and selective agonist for the alpha-7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR), a ligand-gated ion channel widely expressed in the central nervous system and implicated in various cognitive and inflammatory processes.[1][2] Its mechanism of action centers on the direct activation of the α7 nAChR, leading to the modulation of downstream signaling pathways that influence synaptic plasticity, neuroinflammation, and cellular survival. This document provides a comprehensive overview of the molecular interactions, signaling cascades, and physiological effects associated with this compound, supported by quantitative data, experimental methodologies, and detailed pathway visualizations.

Core Mechanism of Action: Selective α7 nAChR Agonism

The primary mechanism of action of PHA-543613 is its function as a potent agonist at the α7 nicotinic acetylcholine receptor.[1] This receptor is a homopentameric ligand-gated ion channel that, upon binding of an agonist like acetylcholine or PHA-543613, undergoes a conformational change. This change opens a central pore that is highly permeable to cations, primarily calcium (Ca²⁺) and sodium (Na⁺). The influx of these ions leads to depolarization of the cell membrane and the activation of various calcium-dependent intracellular signaling pathways.

PHA-543613 is noted for its high selectivity for the α7 nAChR, with significantly lower affinity for other nicotinic receptor subtypes such as α3β4, α1β1γδ, and α4β2, as well as the serotonin (B10506) receptor 5-HT3.[1][3] This selectivity is crucial for minimizing off-target effects and is a key characteristic for its potential therapeutic applications. The compound is also orally active and brain-penetrant, allowing it to effectively reach its target in the central nervous system.[1]

Pharmacological Profile

The pharmacological activity of PHA-543613 has been characterized through various in vitro and in vivo studies. The key quantitative data are summarized below.

| Parameter | Value | Receptor/System | Reference |

| Binding Affinity (Ki) | 8.8 nM | α7 nAChR | [3] |

| Selectivity | High | Selective over α3β4, α1β1γδ, α4β2, and 5-HT3 receptors | [1][3] |

| Activity | Potent Agonist | α7 nAChR | [1] |

| Bioavailability | Orally active, brain penetrant | In vivo models | [1] |

Key Signaling Pathways

Activation of the α7 nAChR by PHA-543613 initiates several critical downstream signaling cascades. These pathways are central to its observed anti-inflammatory and neuroprotective effects.

In the context of the innate immune response, PHA-543613 has been shown to exert anti-inflammatory effects by modulating the NF-κB and STAT3 signaling pathways.[4] Specifically, it inhibits the expression of pro-inflammatory cytokines like Interleukin-8 (IL-8) by:

-

Downregulating NF-κB signaling: This is achieved through a reduction in the phosphorylation of the p65 subunit of NF-κB.[4]

-

Promoting STAT3 signaling: PHA-543613 maintains the phosphorylation of STAT3, a pathway often associated with anti-inflammatory and cell survival signals.[4]

This dual action on key inflammatory regulators highlights a significant component of its mechanism. The effect is blocked by the α7nAChR antagonist α-bungarotoxin, confirming the receptor's involvement.[4]

PHA-543613 has demonstrated the ability to improve cognitive deficits in preclinical models, an effect linked to its role in enhancing synaptic function.[5] Studies in Alzheimer's disease models show that treatment with PHA-543613 can:

-

Restore Synaptic Protein Levels: It recovers the reduced hippocampal levels of key synaptic proteins, including the α7-nAChR itself, as well as NMDA and AMPA receptors, which are critical for learning and memory.[5]

-

Improve Synaptic Plasticity: By restoring these receptor levels, PHA-543613 helps to re-establish long-term potentiation (LTP) and post-tetanic potentiation (PTP), fundamental mechanisms of synaptic strengthening.[5]

Experimental Protocols

The characterization of PHA-543613's mechanism of action has involved a range of sophisticated experimental methodologies.

-

Objective: To determine the effect of PHA-543613 on pathogen-induced inflammation in oral keratinocytes.[4]

-

Cell Culture: OKF6/TERT-2 oral keratinocytes are exposed to Porphyromonas gingivalis.

-

Treatment: Cells are treated with this compound in the presence or absence of the antagonist α-bungarotoxin.

-

Endpoint Measurement:

-

Objective: To assess the ability of PHA-543613 to reverse cognitive deficits.

-

Behavioral Paradigm: The spontaneous alternation T-maze task is used to measure short-term spatial memory.

-

Procedure:

-

Rats are administered scopolamine (B1681570) to induce a transient memory deficit.

-

PHA-543613 is administered at varying doses (e.g., 0.3 mg/kg).[3]

-

Rats are placed in a T-maze and the sequence of arm entries is recorded to calculate the percentage of spontaneous alternations.

-

An increase in alternation behavior in the PHA-543613 treated group compared to the scopolamine-only group indicates a reversal of the memory deficit.

-

-

Objective: To evaluate the effect of central administration of PHA-543613 on feeding behavior and potential malaise.[6][7]

-

Animal Model: Adult male Sprague Dawley rats.

-

Procedure:

-

Dose-Response: Rats receive intracerebroventricular (ICV) injections of PHA-543613 at various doses (e.g., 0.025mg, 0.05mg, 0.1mg).[6] Food intake and body weight are measured at 6 and 24 hours post-injection.

-

Conditioned Taste Avoidance (CTA): To test for malaise, a two-bottle choice test is conducted where a novel flavor is paired with an ICV injection of PHA-543613. A separate control group receives LiCl, a known malaise-inducing agent. Avoidance of the paired flavor indicates gastrointestinal upset.[6]

-

Operant Conditioning: Motivation for a palatable food reward is assessed using a progressive ratio schedule, where the number of responses required to obtain a food pellet increases over time. A reduction in the "breakpoint" (the point at which the animal ceases to respond) indicates decreased motivation.[7]

-

Conclusion

This compound is a selective α7 nAChR agonist whose mechanism of action is rooted in the activation of this specific ion channel. This activation triggers a cascade of intracellular events that favorably modulate pathways involved in inflammation and synaptic plasticity. Its ability to downregulate NF-κB signaling while promoting STAT3 activity provides a molecular basis for its anti-inflammatory properties. Furthermore, its capacity to restore levels of critical synaptic receptors and improve long-term potentiation underlies its potential as a cognitive enhancer. These multifaceted effects, demonstrated across a range of in vitro and in vivo models, position PHA-543613 as a significant research tool and a potential therapeutic agent for neurological and inflammatory disorders.

References

- 1. bio-techne.com [bio-techne.com]

- 2. PHA 543613 hydrochloride | Nicotinic (α7) Receptors | Tocris Bioscience [tocris.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. The alpha 7 nicotinic receptor agonist this compound inhibits Porphyromonas gingivalis-induced expression of interleukin-8 by oral keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Alpha7 nicotinic acetylcholine receptor agonist PHA-543613 improves memory deficits in presenilin 1 and presenilin 2 conditional double knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The alpha-7 nicotinic acetylcholine receptor agonist PHA-543613 reduces food intake in male rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The alpha-7 nicotinic acetylcholine receptor agonist PHA-543613 reduces food intake in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Target Receptor of PHA-543613 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

PHA-543613 hydrochloride is a potent and selective agonist for the α7 nicotinic acetylcholine (B1216132) receptor (nAChR), a ligand-gated ion channel implicated in a variety of neurological and inflammatory processes. This technical guide provides a comprehensive overview of the interaction between PHA-543613 and its primary target, the α7 nAChR. It includes detailed quantitative data on binding affinity and functional potency, descriptions of key experimental protocols used for its characterization, and a review of the downstream signaling pathways modulated by this interaction. This document is intended to serve as a valuable resource for researchers and professionals involved in the study and development of α7 nAChR agonists.

Core Target Receptor: The α7 Nicotinic Acetylcholine Receptor (α7 nAChR)

The primary biological target of PHA-543613 is the α7 subtype of the nicotinic acetylcholine receptor (nAChR).[1][2][3] The α7 nAChR is a homopentameric ligand-gated ion channel, meaning it is composed of five identical α7 protein subunits.[3] These receptors are widely expressed in the central nervous system, including key brain regions for cognition such as the hippocampus, as well as in the peripheral nervous system and on various non-neuronal cells, including immune cells.[1][3]

Activation of the α7 nAChR by an agonist like PHA-543613 leads to a conformational change in the receptor, opening a central ion channel that is highly permeable to cations, most notably calcium ions (Ca²⁺).[3] This influx of calcium is a critical event that initiates a cascade of downstream intracellular signaling pathways, ultimately leading to the modulation of various cellular functions.

Quantitative Pharmacological Data

The potency and selectivity of PHA-543614 have been quantified through various in vitro assays. The following tables summarize the key binding affinity and functional potency data.

Table 1: Binding Affinity of PHA-543613 for the α7 nAChR

| Parameter | Value | Radioligand | Cell/Tissue Preparation | Reference |

| Ki | 8.8 nM | [³H]A-585539 | Cloned human α7 nAChR expressed in K-177 cells | Wishka et al., 2006 |

Table 2: Functional Potency of PHA-543613 at the α7 nAChR

| Parameter | Value | Assay Type | Cell Line | Reference |

| EC50 | 270 nM | Calcium imaging (FLIPR) | SH-EP1-hα7 | Wishka et al., 2006 |

Table 3: Selectivity Profile of PHA-543613

| Receptor Subtype | Ki or IC50 | Fold Selectivity (vs. α7 nAChR Ki) | Assay Type | Reference |

| α7 nAChR | 8.8 nM | - | Radioligand Binding | Wishka et al., 2006 |

| α4β2 nAChR | > 100,000 nM | > 11,364 | Radioligand Binding | Wishka et al., 2006 |

| α3β4 nAChR | 16,000 nM | ~ 1,818 | Radioligand Binding | Wishka et al., 2006 |

| α1β1γδ nAChR | > 100,000 nM | > 11,364 | Radioligand Binding | Wishka et al., 2006 |

| 5-HT₃ Receptor | 3,300 nM | ~ 375 | Radioligand Binding | Wishka et al., 2006 |

Key Experimental Protocols

The characterization of PHA-543613's interaction with the α7 nAChR relies on specific and robust experimental methodologies. Below are detailed descriptions of the core assays used.

Radioligand Binding Assay for α7 nAChR

This assay is employed to determine the binding affinity (Ki) of PHA-543613 for the α7 nAChR.

-

Cell Preparation: Membranes are prepared from K-177 cells stably expressing the human α7 nAChR.

-

Radioligand: [³H]A-585539, a known high-affinity α7 nAChR agonist, is used as the radiolabeled competitor.

-

Assay Buffer: A typical buffer would be 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, and 0.1% bovine serum albumin (BSA).

-

Incubation: Cell membranes are incubated with a fixed concentration of [³H]A-585539 and varying concentrations of this compound. The incubation is carried out at a specific temperature (e.g., 4 °C) for a duration sufficient to reach equilibrium.

-

Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in a solution like polyethylenimine to reduce non-specific binding. The filters are then washed with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is quantified using liquid scintillation counting.

-

Data Analysis: The data is analyzed using non-linear regression to determine the IC₅₀ value (the concentration of PHA-543613 that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.

Functional Assay: Calcium Imaging using FLIPR

This assay measures the functional potency (EC₅₀) of PHA-543613 by detecting changes in intracellular calcium concentration upon α7 nAChR activation.

-

Cell Line: SH-EP1 cells stably expressing the human α7 nAChR (SH-EP1-hα7) are commonly used.

-

Calcium Indicator Dye: Cells are loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM.

-

Assay Procedure:

-

Cells are plated in a multi-well plate (e.g., 96-well or 384-well).

-

The cells are then incubated with the calcium indicator dye in a physiological buffer.

-

The plate is placed in a Fluorometric Imaging Plate Reader (FLIPR).

-

Varying concentrations of this compound are added to the wells.

-

The FLIPR instrument measures the change in fluorescence intensity over time, which is proportional to the change in intracellular calcium concentration.

-

-

Data Analysis: The peak fluorescence response at each concentration of PHA-543613 is measured. The data is then plotted as a dose-response curve, and the EC₅₀ value (the concentration of PHA-543613 that produces 50% of the maximal response) is determined using non-linear regression.

Downstream Signaling Pathways

Activation of the α7 nAChR by PHA-543613 initiates a cascade of intracellular signaling events that are crucial for its physiological effects. Two of the most well-documented pathways are the JAK2/STAT3 and the NF-κB signaling pathways.

The JAK2/STAT3 Pathway

The Janus kinase 2 (JAK2) and Signal Transducer and Activator of Transcription 3 (STAT3) pathway is a key signaling cascade involved in cell survival, proliferation, and differentiation. Activation of the α7 nAChR by agonists has been shown to engage this pathway, contributing to the neuroprotective and anti-inflammatory effects of these compounds.

Caption: JAK2/STAT3 signaling pathway activated by PHA-543613.

The NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. The cholinergic anti-inflammatory pathway, mediated by the α7 nAChR, involves the inhibition of NF-κB activation.

Caption: Inhibition of the NF-κB pathway by PHA-543613.

Experimental Workflows

The following diagrams illustrate the logical flow of the key experimental procedures described in this guide.

Caption: Radioligand Binding Assay Workflow.

Caption: Calcium Imaging (FLIPR) Assay Workflow.

Conclusion

This compound is a well-characterized, potent, and selective agonist of the α7 nicotinic acetylcholine receptor. Its high affinity for the receptor and significant selectivity over other nAChR subtypes and the 5-HT₃ receptor make it a valuable tool for investigating the physiological and pathological roles of the α7 nAChR. The activation of this receptor by PHA-543613 leads to the modulation of key intracellular signaling pathways, such as the JAK2/STAT3 and NF-κB pathways, which are central to its potential therapeutic effects in neurological and inflammatory disorders. The experimental protocols detailed in this guide provide a foundation for the continued investigation of PHA-543613 and the development of novel α7 nAChR-targeting therapeutics.

References

- 1. Alpha7 nicotinic acetylcholine receptor agonist PHA-543613 improves memory deficits in presenilin 1 and presenilin 2 conditional double knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The alpha-7 nicotinic acetylcholine receptor agonist PHA-543613 reduces food intake in male rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nicotinic (α7) Receptors | Acetylcholine Nicotinic Receptors | Tocris Bioscience [tocris.com]

The Discovery and Synthesis of PHA-543613 Hydrochloride: A Technical Guide

An In-depth Examination of a Potent and Selective α7 Nicotinic Acetylcholine (B1216132) Receptor Agonist

Abstract

PHA-543613 hydrochloride is a potent and selective agonist of the α7 nicotinic acetylcholine receptor (nAChR), a ligand-gated ion channel expressed in key brain regions associated with cognitive function.[1][2] Discovered and developed by Pfizer, this compound has emerged as a significant tool in neuroscience research, particularly in the exploration of therapeutic strategies for cognitive deficits observed in neuropsychiatric disorders such as schizophrenia and Alzheimer's disease.[1] This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of this compound, intended for researchers, scientists, and professionals in the field of drug development.

Discovery and Rationale

The α7 nicotinic acetylcholine receptor has been a compelling target for drug discovery due to its role in modulating various neurotransmitter systems and its involvement in cognitive processes like attention and memory.[3] The discovery of PHA-543613, chemically known as N-[(3R)-1-azabicyclo[2.2.2]oct-3-yl]furo[2,3-c]pyridine-5-carboxamide hydrochloride, was the result of a targeted effort to identify potent and selective α7 nAChR agonists with favorable pharmacokinetic properties for central nervous system applications. The pioneering work by Wishka and colleagues, published in the Journal of Medicinal Chemistry in 2006, detailed the synthesis and structure-activity relationship studies that led to the identification of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Chemical Name | N-(3R)-1-Azabicyclo[2.2.2]oct-3-yl-furo[2,3-c]pyridine-5-carboxamide hydrochloride | |

| Molecular Formula | C₁₅H₁₇N₃O₂·HCl | |

| Molecular Weight | 307.78 g/mol | |

| Purity | ≥98% (by HPLC) | [2] |

| Solubility | Soluble to 100 mM in water and to 25 mM in DMSO |

Synthesis of this compound

The synthesis of PHA-543613 is a multi-step process. The following is a detailed experimental protocol adapted from the seminal publication by Wishka et al. (2006).

Experimental Protocol: Synthesis

Step 1: Synthesis of Furo[2,3-c]pyridine-5-carboxylic acid

-

Starting Materials: Commercially available substituted pyridine (B92270) derivatives.

-

Procedure: The synthesis involves a multi-step sequence starting with the appropriate pyridine precursor. This typically includes halogenation, followed by a Sonogashira coupling with a protected acetylene, and subsequent cyclization to form the furo[2,3-c]pyridine (B168854) core. The final step in forming the carboxylic acid intermediate is the hydrolysis of an ester or nitrile group at the 5-position.

Step 2: Amide Coupling with (R)-3-aminoquinuclidine

-

Reagents: Furo[2,3-c]pyridine-5-carboxylic acid, (R)-3-aminoquinuclidine dihydrochloride (B599025), a coupling agent (e.g., HATU or EDCI/HOBt), and a non-nucleophilic base (e.g., diisopropylethylamine).

-

Solvent: A suitable aprotic solvent such as dimethylformamide (DMF).

-

Procedure:

-

To a solution of furo[2,3-c]pyridine-5-carboxylic acid in DMF, add the coupling agent and HOBt (if using EDCI).

-

Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

-

Add (R)-3-aminoquinuclidine dihydrochloride and diisopropylethylamine to the reaction mixture.

-

Stir the reaction at room temperature overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel.

-

Step 3: Formation of the Hydrochloride Salt

-

Reagents: The purified free base of PHA-543613 and a solution of hydrogen chloride in a suitable solvent (e.g., diethyl ether or methanol).

-

Procedure:

-

Dissolve the purified PHA-543613 free base in a minimal amount of a suitable solvent.

-

Add a stoichiometric amount of the HCl solution dropwise with stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the solid by filtration, wash with a cold, non-polar solvent (e.g., diethyl ether), and dry under vacuum to yield this compound as a white solid.

-

Biological Activity and Selectivity

This compound is characterized by its high affinity and selectivity for the human α7 nAChR. The following table summarizes its in vitro binding and functional activity.

| Receptor/Assay | Value | Unit | Reference |

| α7 nAChR Binding Affinity (Ki) | 8.8 | nM | [1] |

| α3β4 nAChR Selectivity | >100-fold | [2] | |

| α1β1γδ nAChR Selectivity | >100-fold | [2] | |

| α4β2 nAChR Selectivity | >100-fold | [2] | |

| 5-HT₃ Receptor Selectivity | >100-fold | [2] |

Signaling Pathways

Activation of the α7 nAChR by PHA-543613 initiates a cascade of intracellular signaling events. The receptor, a ligand-gated ion channel, allows for the influx of calcium ions upon agonist binding. This increase in intracellular calcium can trigger multiple downstream pathways implicated in neuroprotection, anti-inflammatory responses, and cognitive enhancement.

In Vivo Efficacy: Preclinical Models

The therapeutic potential of this compound has been evaluated in several preclinical models of cognitive dysfunction. Two key assays that have demonstrated its efficacy are the Novel Object Recognition (NOR) test and the auditory sensory gating (P50) paradigm.

Novel Object Recognition (NOR) Test

The NOR test is a widely used behavioral assay to assess learning and memory in rodents. It is based on the innate tendency of rodents to explore novel objects more than familiar ones.

-

Habituation:

-

Individually house the animals in the testing room for at least 1 hour before the experiment.

-

Place each animal in an empty open-field arena (e.g., 50 cm x 50 cm x 40 cm) for 5-10 minutes to allow for habituation to the environment.

-

-

Training (Familiarization) Phase:

-

Place two identical objects in the arena at a fixed distance from each other.

-

Administer this compound (e.g., 0.3 mg/kg, intraperitoneally) or vehicle to the animals 30 minutes before the training phase.[1]

-

Place the animal in the arena, facing the wall opposite the objects, and allow it to explore freely for a set period (e.g., 5-10 minutes).

-

Record the time spent exploring each object. Exploration is typically defined as the animal's nose being within 2 cm of the object and oriented towards it.

-

-

Testing Phase:

-

After a retention interval (e.g., 1 to 24 hours), return the animal to the arena.

-

One of the familiar objects is replaced with a novel object of similar size but different shape and texture.

-

Allow the animal to explore freely for a set period (e.g., 5 minutes).

-

Record the time spent exploring the familiar and the novel object.

-

A discrimination index is calculated as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher discrimination index indicates better recognition memory.

-

Auditory Sensory Gating (P50) Test

The P50 sensory gating paradigm is an electrophysiological test that measures the pre-attentive filtering of redundant auditory information. Deficits in P50 gating are observed in schizophrenia.

-

Animal Preparation:

-

Surgically implant electrodes for electroencephalogram (EEG) recording over the vertex and a reference electrode. Allow for a recovery period after surgery.

-

-

Paired-Click Paradigm:

-

The paradigm consists of pairs of auditory clicks (S1 and S2) delivered through headphones or speakers.

-

The inter-stimulus interval between S1 and S2 is typically 500 ms (B15284909), and the inter-pair interval is around 8-10 seconds.[4]

-

-

Drug Administration and Recording:

-

Administer this compound or vehicle before the recording session.

-

Record the EEG signals during the presentation of the paired clicks.

-

The P50 wave is a positive-going evoked potential that occurs approximately 50 ms after each click.

-

-

Data Analysis:

-

Measure the amplitude of the P50 wave in response to the first click (S1) and the second click (S2).

-

The P50 ratio is calculated as (Amplitude of S2 / Amplitude of S1) x 100%.

-

A lower P50 ratio indicates better sensory gating. In healthy subjects, the response to the second click is significantly suppressed. PHA-543613 has been shown to normalize the P50 gating deficits in animal models.

-

Summary of In Vivo Efficacy Data

| Preclinical Model | Species | Dosage | Effect | Reference |

| Scopolamine-induced amnesia (Spontaneous Alternation) | Rat | 1 and 3 mg/kg | Dose-dependently reversed memory impairment. | [5] |

| MK-801-induced amnesia (Spontaneous Alternation) | Rat | 1 and 3 mg/kg | Partially reversed memory impairment with an inverted U-shaped dose-response. | [5] |

| Age-related cognitive decline (Novel Object Recognition) | Rat | Low-dose combination with memantine (B1676192) | Alleviated the decline in recognition memory. | [6][7] |

| Presenilin 1 and 2 conditional double knockout mice (Memory Deficits) | Mouse | Not specified | Improved hippocampus-related memory. | [3] |

| Scopolamine-induced short-term memory deficits | Rat | 0.3 mg/kg | Successfully reversed memory deficits. | [1] |

| Behavioral deficits and brain edema | Not specified | 4 and 12 mg/kg (i.p.) | Reduced behavioral deficits and brain edema. | [1] |

| Food Intake | Rat | 0.1 mg/animal (ICV) | Reduced food intake and body weight. | [8] |

Conclusion

This compound stands as a pivotal pharmacological tool for investigating the role of the α7 nicotinic acetylcholine receptor in health and disease. Its high potency, selectivity, and demonstrated efficacy in preclinical models of cognitive dysfunction underscore its importance in the ongoing quest for novel therapeutics for neuropsychiatric disorders. The detailed synthetic route and experimental protocols provided in this guide are intended to facilitate further research and exploration of this promising compound and the broader field of α7 nAChR modulation.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. bio-techne.com [bio-techne.com]

- 3. Alpha7 nicotinic acetylcholine receptor agonist PHA-543613 improves memory deficits in presenilin 1 and presenilin 2 conditional double knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. P50 (neuroscience) - Wikipedia [en.wikipedia.org]

- 5. Differential effects of α7 nicotinic receptor agonist PHA-543613 on spatial memory performance of rats in two distinct pharmacological dementia models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. Synergistic effects of memantine and alpha7 nicotinic acetylcholine receptor agonist PHA-543613 to improve memory of aged rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The alpha-7 nicotinic acetylcholine receptor agonist PHA-543613 reduces food intake in male rats - PMC [pmc.ncbi.nlm.nih.gov]

The α7 Nicotinic Acetylcholine Receptor and the Agonist PHA-543613: A Technical Guide for Researchers

An In-depth Review of the Pharmacology, Signaling, and Preclinical Evaluation of a Promising CNS Drug Target and its Selective Agonist

Introduction

The alpha-7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR) has emerged as a compelling therapeutic target for a range of central nervous system (CNS) disorders, including schizophrenia and Alzheimer's disease, primarily due to its role in cognitive processes such as memory and attention.[1] This homopentameric ligand-gated ion channel, composed of five α7 subunits, is widely expressed in key brain regions like the hippocampus and cortex.[2] A hallmark of the α7 nAChR is its high permeability to calcium, which allows it to modulate a variety of intracellular signaling cascades.[3]

This technical guide provides a comprehensive overview of the α7 nAChR and a potent, selective agonist, PHA-543613. It is intended for researchers, scientists, and drug development professionals engaged in the study of nicotinic acetylcholine receptors and the discovery of novel CNS therapeutics. This document will delve into the receptor's signaling pathways, the pharmacological profile of PHA-543613, and detailed experimental protocols for its characterization.

The α7 Nicotinic Acetylcholine Receptor

The α7 nAChR is a member of the cys-loop superfamily of ligand-gated ion channels. Upon binding of an agonist, such as the endogenous neurotransmitter acetylcholine or the exogenous compound PHA-543613, the receptor's ion channel opens, leading to a rapid influx of cations, most notably Ca2+.[3] This influx of calcium triggers a cascade of downstream signaling events that can modulate neuronal excitability, synaptic plasticity, and gene expression.

Signaling Pathways

Activation of the α7 nAChR initiates several key intracellular signaling pathways that are implicated in its diverse physiological functions.

Key signaling cascades activated by α7 nAChR include:

-

JAK2-STAT3 Pathway: The Janus kinase 2 (JAK2) and signal transducer and activator of transcription 3 (STAT3) pathway is a critical component of the "cholinergic anti-inflammatory pathway."[3] Activation of α7 nAChRs leads to the phosphorylation of JAK2, which in turn phosphorylates and activates STAT3. Activated STAT3 then translocates to the nucleus to regulate the transcription of genes involved in reducing inflammation.[3]

-

PI3K/Akt Pathway: The phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a major signaling cascade involved in cell survival and neuroprotection. Agonist binding to the α7 nAChR can activate PI3K, leading to the activation of Akt. Akt, a serine/threonine kinase, can then phosphorylate a variety of downstream targets to inhibit apoptosis and promote neuronal survival.

-

NF-κB Pathway: The nuclear factor-kappa B (NF-κB) pathway is a key regulator of pro-inflammatory gene expression. Activation of the α7 nAChR has been shown to inhibit the activation of NF-κB, contributing to the anti-inflammatory effects of the receptor.[3]

PHA-543613: A Selective α7 nAChR Agonist

PHA-543613 is a potent and selective agonist of the α7 nAChR that has demonstrated efficacy in preclinical models of cognitive impairment.[4][5] It is an orally active and brain-penetrant compound, making it a promising candidate for the treatment of CNS disorders.[5]

Pharmacological Profile of PHA-543613

The following tables summarize the in vitro and in vivo pharmacological properties of PHA-543613.

Table 1: In Vitro Pharmacology of PHA-543613

| Parameter | Value | Receptor/Assay | Reference |

| Binding Affinity (Ki) | 8.8 nM | Human α7 nAChR | [6] |

| Functional Activity | Agonist | α7 nAChR | [5] |

| Selectivity | Selective over α3β4, α1β1γδ, α4β2, and 5-HT3 receptors | Various receptor subtypes | [6] |

Table 2: In Vivo Pharmacology of PHA-543613

| Species | Model | Dose Range | Effect | Reference |

| Rat | Scopolamine-induced amnesia | 0.3 mg/kg | Reversal of short-term memory deficits | [6] |

| Mouse | Intracerebral Hemorrhage | 4 and 12 mg/kg (i.p.) | Reduced behavioral deficits and brain edema | [6] |

| Rat | Quinolinic acid-induced excitotoxicity | 6 and 12 mg/kg (twice daily) | Neuroprotection and reduced microglial activation | [7] |

| Rat | Chow-fed | 0.025 - 0.1 mg (ICV) | Suppression of energy intake and weight gain | [8] |

| Mouse | Presenilin 1/2 conditional double knockout | Not specified | Improved hippocampus-related memory | [9] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction of PHA-543613 with the α7 nAChR.

Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of a test compound for the α7 nAChR using [125I]α-bungarotoxin as the radioligand.

Materials:

-

Rat brain tissue (hippocampus or cortex)

-

Homogenization Buffer: 50 mM Tris-HCl, pH 7.4

-

Assay Buffer: 50 mM Tris-HCl, pH 7.3, containing 0.1% Bovine Serum Albumin (BSA)[10]

-

Radioligand: [125I]α-bungarotoxin ([125I]α-Bgtx)[10]

-

Non-specific binding control: Nicotine (300 µM)[10] or another suitable α7 nAChR ligand

-

Test compound (e.g., PHA-543613) at various concentrations

-

Glass fiber filters

-

Scintillation fluid and counter

Procedure:

-

Membrane Preparation:

-

Homogenize rat brain tissue in ice-cold Homogenization Buffer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

-

Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C.

-

Resuspend the resulting pellet in fresh Homogenization Buffer and repeat the centrifugation step.

-

Resuspend the final pellet in Assay Buffer to a desired protein concentration (e.g., 0.5-1.0 mg/mL).

-

-

Binding Assay:

-

In a 96-well plate, add Assay Buffer, the membrane preparation, the test compound at various concentrations, and a fixed concentration of [125I]α-Bgtx (e.g., 1 nM).

-

For total binding, omit the test compound.

-

For non-specific binding, add a high concentration of an unlabeled α7 nAChR ligand (e.g., 300 µM nicotine).[10]

-

Incubate the plate at room temperature for 120 minutes.[10]

-

-

Filtration and Counting:

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold Assay Buffer.

-

Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding) from the resulting curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Whole-Cell Patch-Clamp Electrophysiology

This protocol describes the recording of α7 nAChR-mediated currents in Xenopus oocytes expressing the receptor using the two-electrode voltage-clamp technique.

Materials:

-

Xenopus laevis oocytes

-

cRNA for human or rat α7 nAChR

-

External Solution (ND96): 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 5 mM HEPES, pH 7.5

-

Internal Solution (for electrodes): 3 M KCl

-

Agonist solution: Acetylcholine or PHA-543613 dissolved in ND96

-

Voltage-clamp amplifier and data acquisition system

Procedure:

-

Oocyte Preparation and Injection:

-

Surgically remove oocytes from a female Xenopus laevis frog.

-

Treat the oocytes with collagenase to remove the follicular layer.

-

Inject each oocyte with cRNA encoding the α7 nAChR.

-

Incubate the injected oocytes for 2-5 days at 18°C in ND96 supplemented with antibiotics.

-

-

Electrophysiological Recording:

-

Place an oocyte in a recording chamber continuously perfused with ND96.

-

Impale the oocyte with two glass microelectrodes filled with 3 M KCl (one for voltage sensing and one for current injection).

-

Clamp the membrane potential at a holding potential of -70 mV.

-

Apply the agonist solution (e.g., PHA-543613 at various concentrations) for a short duration (e.g., 2-5 seconds) and record the inward current.

-

Wash out the agonist with ND96 until the current returns to baseline.

-

-

Data Analysis:

-

Measure the peak amplitude of the inward current for each agonist concentration.

-

Plot the normalized peak current against the logarithm of the agonist concentration.

-

Fit the data to a Hill equation to determine the EC50 (the concentration of the agonist that produces 50% of the maximal response) and the Hill coefficient.

-

In Vivo Behavioral Assays

The NOR test is used to assess short-term recognition memory in rodents. It is based on the innate tendency of rodents to explore novel objects more than familiar ones.

Apparatus:

-

An open-field arena (e.g., a 50 cm x 50 cm x 50 cm box made of a non-porous material).

-

A set of different objects that are of similar size but differ in shape and texture. The objects should be heavy enough that the animal cannot displace them.

Procedure:

-

Habituation:

-

Place each rat individually in the empty open-field arena for 5-10 minutes on two consecutive days to acclimate them to the environment.

-

-

Training (Familiarization) Phase:

-

Place two identical objects in the arena at a fixed distance from each other.

-

Place the rat in the arena, facing away from the objects, and allow it to explore for a set period (e.g., 5 minutes).

-

Record the time the rat spends exploring each object (sniffing or touching with the nose or forepaws).

-

-

Retention Interval:

-

Return the rat to its home cage for a specific retention interval (e.g., 1 hour for short-term memory or 24 hours for long-term memory).

-

-

Test Phase:

-

Replace one of the familiar objects with a novel object.

-

Place the rat back in the arena and allow it to explore for a set period (e.g., 5 minutes).

-

Record the time spent exploring the familiar and the novel object.

-

Data Analysis:

-

Calculate a discrimination index (DI) using the formula: DI = (Time exploring novel object - Time exploring familiar object) / (Total time exploring both objects).

-

A positive DI indicates that the rat remembers the familiar object and prefers to explore the novel one.

The MWM test is a widely used task to assess spatial learning and memory in rodents.

Apparatus:

-

A large circular pool (e.g., 120-150 cm in diameter) filled with water made opaque with non-toxic white paint or milk powder.

-

An escape platform submerged 1-2 cm below the water surface.

-

Visual cues placed around the room.

Procedure:

-

Acquisition Training:

-

For 4-5 consecutive days, conduct 4 trials per day for each rat.

-

In each trial, place the rat in the water at one of four randomly chosen starting positions (North, South, East, West).

-

Allow the rat to swim and find the hidden platform. If the rat does not find the platform within a set time (e.g., 60 seconds), gently guide it to the platform.

-

Allow the rat to remain on the platform for 15-30 seconds.

-

Record the time it takes for the rat to find the platform (escape latency) and the path taken using a video tracking system.

-

-

Probe Trial:

-

On the day after the last training day, remove the platform from the pool.

-

Place the rat in the pool at a novel starting position and allow it to swim for a set period (e.g., 60 seconds).

-

Record the time the rat spends in the quadrant where the platform was previously located.

-

Data Analysis:

-

Acquisition: Analyze the escape latency across training days. A decrease in escape latency indicates spatial learning.

-

Probe Trial: A significant preference for the target quadrant (spending more time there than in other quadrants) indicates spatial memory retention.

Preclinical Drug Discovery Workflow for an α7 nAChR Agonist

The development of a selective α7 nAChR agonist like PHA-543613 typically follows a structured preclinical workflow.

This workflow begins with target identification and validation, followed by the screening of compound libraries to identify initial hits. Promising hits undergo extensive in vitro characterization to determine their affinity, functional activity, and selectivity. Compounds with favorable in vitro profiles are then evaluated for their pharmacokinetic properties in vivo, including their ability to cross the blood-brain barrier. Efficacy is then assessed in relevant animal models of disease, such as the cognitive impairment models described above. Finally, comprehensive safety and toxicology studies are conducted to identify a preclinical candidate for further development.

Conclusion

The α7 nicotinic acetylcholine receptor represents a promising therapeutic target for the treatment of cognitive deficits in various CNS disorders. Selective agonists like PHA-543613 have demonstrated significant potential in preclinical studies. This technical guide provides a foundational understanding of the α7 nAChR, the pharmacological properties of PHA-543613, and detailed experimental protocols for its characterization. It is hoped that this information will be a valuable resource for researchers working to advance our understanding of this important receptor and to develop novel therapeutics that target it.

References

- 1. Voltage clamp recordings from Xenopus oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of a novel alpha-7 nicotinic acetylcholine receptor agonist series and characterization of the potent, selective, and orally efficacious agonist 5-(4-acetyl[1,4]diazepan-1-yl)pentanoic acid [5-(4-methoxyphenyl)-1H-pyrazol-3-yl] amide (SEN15924, WAY-361789) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The current agonists and positive allosteric modulators of α7 nAChR for CNS indications in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacology of α7 nicotinic acetylcholine receptor mediated extracellular signal-regulated kinase signalling in PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Neuroprotective effect of the alpha 7 nicotinic receptor agonist PHA 543613 in an in vivo excitotoxic adult rat model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacokinetics and Tissue Distribution of 13C-Labeled Succinic Acid in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The alpha-7 nicotinic acetylcholine receptor agonist PHA-543613 reduces food intake in male rats - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Alpha7 nicotinic acetylcholine receptor agonist PHA-543613 improves memory deficits in presenilin 1 and presenilin 2 conditional double knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Evaluation of [125I]α-Bungarotoxin Binding to α7 Nicotinic Acetylcholinergic Receptors in Hippocampus–Subiculum of Postmortem Human Alzheimer’s Disease Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

PHA-543613 Hydrochloride: A Technical Guide for Cognitive Deficit Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cognitive deficits are a core and debilitating feature of numerous neurological and psychiatric disorders, including Alzheimer's disease and schizophrenia. The α7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR) has emerged as a promising therapeutic target for mitigating these impairments. This technical guide provides an in-depth overview of PHA-543613 hydrochloride, a potent and selective α7 nAChR agonist, for researchers in the field of cognitive neuroscience and drug development. This document consolidates key findings on its mechanism of action, summarizes its efficacy in preclinical models of cognitive dysfunction, details relevant experimental protocols, and visualizes the underlying signaling pathways.

Introduction

The cholinergic system is critically involved in cognitive processes such as learning, memory, and attention.[1] Dysfunction of this system is a hallmark of several neurodegenerative and psychiatric conditions.[1] The α7 nicotinic acetylcholine receptor (α7 nAChR), a ligand-gated ion channel widely expressed in brain regions crucial for memory formation like the hippocampus and cortex, plays a significant role in these cognitive functions.[1][2] Activation of α7 nAChRs can enhance cholinergic and glutamatergic transmission, contributing to improved memory in preclinical studies.[2][3]

This compound is a selective agonist for the α7 nAChR.[4] Its ability to penetrate the brain and its favorable pharmacokinetic profile make it a valuable tool for investigating the therapeutic potential of α7 nAChR activation in ameliorating cognitive deficits.[4] This guide aims to provide a comprehensive technical resource on PHA-543613 for the scientific community.

Mechanism of Action

PHA-543613 acts as a potent agonist at the α7 nAChR, demonstrating high selectivity over other nAChR subtypes such as α4β2, α3β4, α1β1γδ, and the 5-HT₃ receptor.[4] Upon binding, PHA-543613 activates the α7 nAChR, leading to the influx of cations, primarily Ca²⁺, which in turn triggers a cascade of downstream signaling events.

Emerging evidence suggests that the therapeutic effects of α7 nAChR agonists may also involve modulation of neuroinflammation. Stimulation of α7 nAChRs on glial cells can activate the cholinergic anti-inflammatory pathway, leading to a reduction in pro-inflammatory cytokine release.[2][3] Specifically, PHA-543613 has been shown to downregulate NF-κB signaling by reducing the phosphorylation of the p65 subunit, while promoting STAT-3 signaling.[5]

Quantitative Data

The following tables summarize the key quantitative parameters of this compound from in vitro and in vivo studies.

Table 1: In Vitro Receptor Binding and Functional Activity

| Parameter | Receptor/Assay | Value | Reference |

| Kᵢ | α7 nAChR | 8.8 nM | [4] |

| EC₅₀ | α7-5-HT₃ chimera | 65 nM | [4] |

| Kᵢ | 5-HT₃ Receptor (antagonist activity) | 628 nM | [4] |

Table 2: In Vivo Efficacy in Cognitive Models

| Animal Model | Cognitive Task | PHA-543613 Dose | Effect | Reference |

| Amphetamine-induced P50 gating deficit in rats | Auditory Gating | 0.3 mg/kg, i.v. | Reversal of deficit | [4] |

| Normal rats | Novel Object Recognition | 1.0 mg/kg, s.c. | Improved performance | [4] |

| Scopolamine-induced amnesia in rats | Spontaneous Alternation | 1 and 3 mg/kg | Dose-dependent reversal of impairment | [6] |

| MK-801-induced amnesia in rats | Spontaneous Alternation | 1 and 3 mg/kg | Partial reversal of impairment | [6] |

| Aged rats | Novel Object Recognition | 0.3 mg/kg | Ameliorated cognitive deficits | [3] |

| Aβ₂₅₋₃₅-treated mice | Novel Object Recognition | 1 mg/kg, i.p. | Improved recognition memory | [7] |

| Presenilin 1 and 2 conditional double knockout mice | Hippocampus-related memory tasks | Not specified | Significantly improved impaired memory | [1] |

Experimental Protocols

This section provides an overview of key experimental methodologies used to characterize the effects of this compound.

In Vitro Receptor Function Assays

Objective: To determine the agonist activity of PHA-543613 at the α7 nAChR.

Methodology: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes [8]

-

Oocyte Preparation: Xenopus laevis oocytes are harvested and prepared for cRNA injection.

-

cRNA Injection: Oocytes are injected with cRNA encoding the human α7 nAChR.

-

Incubation: Injected oocytes are incubated to allow for receptor expression.

-

Electrophysiological Recording:

-

Oocytes are placed in a recording chamber and perfused with Ringer's solution.

-

The oocyte is impaled with two electrodes (voltage and current) and voltage-clamped.

-

PHA-543613 is applied at various concentrations to the oocyte.

-

The resulting inward current, indicative of receptor activation, is measured.

-

Control applications of acetylcholine (ACh) are performed to assess receptor desensitization and rundown.[9]

-

In Vivo Behavioral Assays

Objective: To assess the pro-cognitive effects of PHA-543613 in animal models of cognitive impairment.

Methodology: Novel Object Recognition (NOR) Test [3][7]

-

Habituation: Animals (rats or mice) are habituated to the testing arena in the absence of objects.

-

Acquisition Trial (T1):

-

Two identical objects are placed in the arena.

-

The animal is allowed to explore the objects for a defined period.

-

PHA-543613 or vehicle is administered prior to this trial (e.g., 45 minutes before).[3]

-

-

Retention Interval: The animal is returned to its home cage for a specific duration (e.g., 24 hours).

-

Test Trial (T2):

-

One of the familiar objects is replaced with a novel object.

-

The animal is returned to the arena and the time spent exploring each object is recorded.

-

-

Data Analysis: A discrimination index (DI) is calculated to quantify memory. A higher DI, indicating more time spent with the novel object, suggests better recognition memory.

In Vivo Electrophysiology

Objective: To investigate the effects of PHA-543613 on synaptic plasticity and neuronal network activity.

Methodology: In Vivo Multichannel Recording [1]

-

Animal Model: Use of a relevant animal model, such as the presenilin 1 and 2 conditional double knockout (cDKO) mice, which exhibit cognitive deficits.[1]

-

Electrode Implantation: A microelectrode array is surgically implanted into a brain region of interest, such as the hippocampus.

-

Recovery: The animal is allowed to recover from surgery.

-

Treatment: The animal is treated with PHA-543613.

-

Recording: Local field potentials (LFPs) and single-unit activity are recorded while the animal is engaged in a behavioral task or at rest.

-

Data Analysis: Analysis of neuronal firing rates, synaptic plasticity (e.g., long-term potentiation - LTP), and oscillatory activity (e.g., theta and gamma power and coupling).[1]

Signaling Pathways

PHA-543613, through the activation of α7 nAChRs, modulates several intracellular signaling pathways implicated in synaptic plasticity, neuronal survival, and neuroinflammation.

Pro-Cognitive Signaling

Activation of α7 nAChRs by PHA-543613 leads to an influx of Ca²⁺, which can activate downstream kinases such as CaMKII and ERK1/2. These pathways are crucial for the induction of long-term potentiation (LTP), a cellular correlate of learning and memory. Furthermore, PHA-543613 has been shown to restore the levels of synaptic proteins, including NMDA and AMPA receptors, in a mouse model of Alzheimer's disease.[1]

Anti-Inflammatory Signaling

In addition to its effects on neurons, PHA-543613 can modulate the activity of immune cells in the brain, such as microglia. By activating α7 nAChRs on these cells, it can inhibit the pro-inflammatory NF-κB pathway and promote the anti-inflammatory STAT3 pathway.[5] This leads to a reduction in the production of inflammatory cytokines.

Conclusion

This compound is a valuable pharmacological tool for investigating the role of the α7 nAChR in cognitive function and dysfunction. Its high selectivity and in vivo efficacy in various preclinical models of cognitive impairment underscore the therapeutic potential of targeting this receptor. The detailed experimental protocols and signaling pathway diagrams provided in this guide offer a solid foundation for researchers designing future studies to further elucidate the mechanisms of α7 nAChR-mediated cognitive enhancement and to explore its potential translation to clinical applications. However, it is important to note that while preclinical results are promising, clinical trials with other α7 nAChR agonists for cognitive deficits in schizophrenia have not consistently shown efficacy, highlighting the need for further research.[10]

References

- 1. Alpha7 nicotinic acetylcholine receptor agonist PHA-543613 improves memory deficits in presenilin 1 and presenilin 2 conditional double knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Synergistic effects of memantine and alpha7 nicotinic acetylcholine receptor agonist PHA-543613 to improve memory of aged rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. α7 Nicotinic Receptor Agonists: Potential Therapeutic Drugs for Treatment of Cognitive Impairments in Schizophrenia and Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The alpha 7 nicotinic receptor agonist this compound inhibits Porphyromonas gingivalis-induced expression of interleukin-8 by oral keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Differential effects of α7 nicotinic receptor agonist PHA-543613 on spatial memory performance of rats in two distinct pharmacological dementia models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scielo.br [scielo.br]

- 8. Therapeutic Targeting of α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A silent agonist of α7 nicotinic acetylcholine receptors modulates inflammation ex vivo and attenuates EAE - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Cognitive Enhancers in Schizophrenia: A Systematic Review and Meta-Analysis of Alpha-7 Nicotinic Acetylcholine Receptor Agonists for Cognitive Deficits and Negative Symptoms [frontiersin.org]

An In-Depth Technical Guide to the Neuroprotective Effects of PHA-543613 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

PHA-543613 hydrochloride, a potent and selective agonist of the α7 nicotinic acetylcholine (B1216132) receptor (α7-nAChR), has emerged as a promising therapeutic candidate for a range of neurodegenerative disorders.[1] This technical guide synthesizes the current understanding of its neuroprotective mechanisms, supported by quantitative data from preclinical studies, detailed experimental protocols, and visualizations of the key signaling pathways. Evidence suggests that PHA-543613 exerts its beneficial effects through the modulation of neuroinflammation, protection against excitotoxicity, and enhancement of synaptic plasticity. This document is intended to serve as a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of α7-nAChR agonists.

Core Mechanism of Action: α7 Nicotinic Acetylcholine Receptor Agonism

This compound is an exogenously administered small molecule that readily crosses the blood-brain barrier.[1] Its primary molecular target is the α7 nicotinic acetylcholine receptor, a ligand-gated ion channel highly expressed in key brain regions associated with cognition and memory, such as the hippocampus and cortex.[1][2] Upon binding, PHA-543613 activates the receptor, leading to a cascade of downstream cellular events that underpin its neuroprotective and cognitive-enhancing properties. The activation of α7-nAChRs by PHA-543613 has been shown to be a critical component of the cholinergic anti-inflammatory pathway, which plays a significant role in mitigating neuroinflammation.[1]

Quantitative Data on Neuroprotective Efficacy

The neuroprotective effects of PHA-543613 have been quantified in various preclinical models of neurodegeneration. The following tables summarize the key findings from these studies.

Table 1: Neuroprotection in a Rat Model of Huntington's Disease (Excitotoxicity)

| Animal Model | Treatment Group | Dosage | Key Finding | Reference |

| Quinolinic acid (QA)-lesioned rats | Vehicle | - | - | [3] |

| QA-lesioned rats | PHA-543613 | 6 mg/kg (twice daily) | No significant neuroprotection | [3] |

| QA-lesioned rats | PHA-543613 | 12 mg/kg (twice daily) | Significant protection of neurons and reduced microglial activation | [3] |

Table 2: Neuroprotection in a Rat Model of Parkinson's Disease

| Animal Model | Treatment Group | Dosage | Key Finding | Reference |

| 6-hydroxydopamine (6-OHDA)-lesioned rats | Vehicle | - | - | [4][5] |

| 6-OHDA-lesioned rats | PHA-543613 | 6 mg/kg/day (per os) + PRE-084 (1 mg/kg/day, i.p.) | Partial protection of dopaminergic neurons (15-20%) and reduced glial activation | [4] |

| 6-OHDA-lesioned rats | PHA-543613 | 6 mg/kg (i.p.) at -2h, day 2, 4, 6 post-lesion | Partial reversal of the decrease in dopamine (B1211576) transporter (DAT) density and reduction in microglial activation | [5] |

Table 3: Cognitive Enhancement in Models of Alzheimer's Disease and Age-Related Decline

| Animal Model | Treatment Group | Dosage | Key Finding | Reference |

| Amyloid-β (Aβ) 25-35-treated mice | PHA-543613 | 1 mg/kg (i.p.) | Significant improvement in recognition memory | [6][7][8] |

| Presenilin 1 and 2 conditional double knockout (cDKO) mice | PHA-543613 | Not specified | Improved hippocampus-related memory and restored synaptic protein levels | [2] |

| Aged rats | PHA-543613 | 0.3 mg/kg, 1.0 mg/kg, 3.0 mg/kg (s.c.) | Ameliorated age-related decline in recognition memory | [9] |

| Aged rats | Memantine (B1676192) (0.01 mg/kg) + PHA-543613 (0.1 mg/kg) | Combined subcutaneous injection | Synergistic improvement in recognition memory exceeding monotreatments | [9][10] |

Key Signaling Pathways in Neuroprotection

The neuroprotective effects of PHA-543613 are mediated by distinct signaling pathways initiated by the activation of α7-nAChRs.

The Cholinergic Anti-Inflammatory Pathway

A cornerstone of PHA-543613's neuroprotective action is its ability to suppress neuroinflammation by activating the cholinergic anti-inflammatory pathway. This is particularly relevant in neurodegenerative diseases, which are often characterized by chronic inflammation driven by activated microglia and astrocytes.

Caption: Cholinergic anti-inflammatory pathway activated by PHA-543613.

Enhancement of Synaptic Plasticity and Neuronal Survival

PHA-543613 has been demonstrated to positively modulate synaptic function and promote neuronal survival, which is crucial for combating the cognitive decline seen in neurodegenerative diseases.

Caption: Enhancement of synaptic plasticity and neuronal survival by PHA-543613.

Experimental Protocols

This section outlines the methodologies for key experiments cited in the literature on PHA-543613.

In Vivo Excitotoxicity Model in Rats

-

Objective: To evaluate the neuroprotective effects of PHA-543613 against quinolinic acid (QA)-induced excitotoxicity.

-

Animal Model: Adult male Wistar rats.

-

Procedure:

-

Rats are anesthetized and placed in a stereotaxic frame.

-

A unilateral lesion is induced by injecting quinolinic acid into the right striatum.

-

Treatment groups receive either vehicle or PHA-543613 (6 or 12 mg/kg) twice a day until sacrifice at day 4 post-lesion.[3]

-

Assessment of Neuroprotection:

-

Immunofluorescence Staining: Brain sections are stained for NeuN (a marker for mature neurons) to quantify neuronal survival in the lesioned area.

-

Assessment of Microglial Activation: Adjacent brain sections are stained for Ox-42 (a marker for microglia) to assess the extent of neuroinflammation.

-

-

Data Analysis: The number of NeuN-positive cells and the intensity of Ox-42 staining are compared between treatment groups.

-

Caption: Experimental workflow for the in vivo excitotoxicity model.

In Vivo Parkinson's Disease Model in Rats

-

Objective: To assess the neuroprotective effects of PHA-543613 in a 6-hydroxydopamine (6-OHDA) model of Parkinson's disease.

-

Animal Model: Adult male Wistar rats.

-

Procedure:

-

A unilateral lesion of the nigrostriatal pathway is induced by injecting 6-OHDA into the right striatum.[4]

-

Treatment with PHA-543613 (e.g., 6 mg/kg, i.p.) is initiated either before or after the lesion and continued for a specified period (e.g., daily for 14 days).[4][5]

-

Assessment of Dopaminergic Neuron Integrity:

-

PET Imaging: In vivo imaging with [18F]LBT-999 is used to quantify the density of the dopamine transporter (DAT) in the striatum.[5]

-

Immunohistochemistry: Post-mortem analysis of brain tissue for tyrosine hydroxylase (TH) in the substantia nigra.

-

-

Assessment of Neuroinflammation:

-

Data Analysis: Comparison of DAT density, TH-positive cell counts, and markers of glial activation between the lesioned and unlesioned hemispheres and between treatment groups.

-

Behavioral Assessment in a Mouse Model of Alzheimer's Disease

-

Objective: To evaluate the cognitive-enhancing effects of PHA-543613 in an amyloid-beta (Aβ)-induced memory impairment model.

-

Animal Model: Male BALB/c mice.

-

Procedure:

-

Mice are treated with Aβ 25-35 to induce memory deficits.

-

Treatment groups receive PHA-543613 (1 mg/kg, i.p.), galantamine (as a positive control), or vehicle.[6][7][8]

-

Novel Object Recognition (NOR) Task:

-

Habituation: Mice are allowed to explore an empty arena.

-

Training: Mice are placed in the arena with two identical objects.

-

Testing: One of the familiar objects is replaced with a novel object, and the time spent exploring each object is recorded.

-

-

Data Analysis: The discrimination index (time spent with novel object / total exploration time) is calculated and compared between groups.

-

Conclusion and Future Directions

This compound has demonstrated significant neuroprotective and pro-cognitive effects in a variety of preclinical models of neurodegenerative diseases. Its mechanism of action, centered on the activation of the α7-nAChR, offers a multifaceted approach to treating these complex disorders by simultaneously targeting neuroinflammation and neuronal dysfunction. The quantitative data and experimental protocols outlined in this guide provide a solid foundation for further research and development.

Future studies should aim to:

-

Elucidate the downstream signaling pathways with greater molecular detail.

-

Investigate the long-term efficacy and safety of PHA-543613 in chronic disease models.

-

Explore the potential of PHA-543613 in combination therapies with other neuroprotective agents.

-

Conduct clinical trials to translate these promising preclinical findings to human patients.

The continued investigation of PHA-543613 and other selective α7-nAChR agonists holds considerable promise for the development of novel and effective treatments for Alzheimer's disease, Parkinson's disease, and other debilitating neurodegenerative conditions.

References

- 1. researchgate.net [researchgate.net]

- 2. Alpha7 nicotinic acetylcholine receptor agonist PHA-543613 improves memory deficits in presenilin 1 and presenilin 2 conditional double knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Neuroprotective effect of the alpha 7 nicotinic receptor agonist PHA 543613 in an in vivo excitotoxic adult rat model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Neuroprotective and anti-inflammatory effects of a therapy combining agonists of nicotinic α7 and σ1 receptors in a rat model of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Assessment of the Protection of Dopaminergic Neurons by an α7 Nicotinic Receptor Agonist, PHA 543613 Using [18F]LBT-999 in a Parkinson’s Disease Rat Model - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effect of alpha-7 nicotinic acetylcholine receptor activation on beta-amyloid induced recognition memory impairment. Possible role of neurovascular function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. scielo.br [scielo.br]

- 9. academic.oup.com [academic.oup.com]

- 10. Synergistic effects of memantine and alpha7 nicotinic acetylcholine receptor agonist PHA-543613 to improve memory of aged rats - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to PHA-543613 Hydrochloride and its Role in Cholinergic Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

PHA-543613 hydrochloride is a potent and selective agonist for the α7 nicotinic acetylcholine (B1216132) receptor (nAChR), a key component of the cholinergic nervous system. This document provides a comprehensive technical overview of this compound, detailing its pharmacological properties, its modulation of cholinergic signaling pathways, and its potential therapeutic applications. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of neuroscience, pharmacology, and drug development. We will explore its binding affinity, downstream signaling cascades, and the experimental methodologies used to characterize its activity.

Introduction to this compound

This compound is a synthetic compound that has garnered significant interest for its high affinity and selectivity as an agonist of the α7 nicotinic acetylcholine receptor (nAChR).[1][2][3] The α7 nAChR is a ligand-gated ion channel widely expressed in the central nervous system, particularly in brain regions critical for cognitive processes such as the hippocampus and prefrontal cortex. As a homopentameric receptor highly permeable to calcium, the α7 nAChR plays a crucial role in various physiological processes, including learning, memory, and attention.

Dysfunction of the cholinergic system, and specifically the α7 nAChR, has been implicated in the pathophysiology of several neurological and psychiatric disorders, including Alzheimer's disease and schizophrenia. Consequently, selective α7 nAChR agonists like PHA-543613 are being investigated as potential therapeutic agents to ameliorate cognitive deficits associated with these conditions.[4][5] This guide will delve into the molecular interactions and signaling pathways through which PHA-543613 exerts its effects.

Pharmacological Profile

Binding Affinity and Selectivity

This compound exhibits a high binding affinity for the α7 nAChR. While the precise Ki value can vary slightly depending on the experimental conditions, it is consistently reported in the low nanomolar range, indicating a potent interaction with its primary target.

| Receptor Subtype | Binding Affinity (Ki) | Reference |

| α7 nAChR | 8.8 nM | [1] |

Cholinergic Signaling Pathways Modulated by PHA-543613

Activation of the α7 nAChR by PHA-543613 initiates a cascade of intracellular signaling events that can modulate neuronal function and survival. Two prominent downstream pathways have been identified: the Janus kinase 2/signal transducer and activator of transcription 3 (JAK2-STAT3) pathway and the phosphoinositide 3-kinase/protein kinase B (PI3K/Akt) pathway.

The JAK2-STAT3 Signaling Pathway

The JAK2-STAT3 pathway is a critical signaling cascade involved in cell growth, differentiation, and immune responses. Upon activation by PHA-543613, the α7 nAChR associates with and activates JAK2. Activated JAK2 then phosphorylates STAT3, leading to its dimerization and translocation to the nucleus, where it acts as a transcription factor to regulate the expression of target genes. This pathway is particularly important for the neuroprotective and anti-inflammatory effects of α7 nAChR activation.

The PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a central signaling pathway that regulates cell survival, proliferation, and metabolism. Activation of α7 nAChR by PHA-543613 leads to the activation of PI3K, which in turn phosphorylates and activates Akt. Activated Akt then phosphorylates a variety of downstream targets, including proteins involved in the regulation of apoptosis, such as the B-cell lymphoma 2 (Bcl-2) family of proteins. Upregulation of anti-apoptotic proteins like Bcl-2 contributes to the neuroprotective effects observed with α7 nAChR agonists.

Interaction with NMDA Receptor Signaling

Emerging evidence suggests a functional interplay between α7 nAChRs and N-methyl-D-aspartate receptors (NMDARs), which are critical for synaptic plasticity and learning and memory. Activation of α7 nAChRs by agonists like PHA-543613 can enhance NMDAR-mediated currents and downstream signaling, potentially by increasing the cell-surface expression of NMDARs or by modulating their function through intracellular signaling cascades.[4] This interaction is thought to be a key mechanism by which PHA-543613 improves cognitive function.

Experimental Protocols

The characterization of this compound's pharmacological profile relies on a variety of in vitro and in vivo experimental techniques. Below are detailed methodologies for key experiments.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of PHA-543613 for the α7 nAChR.

-

Objective: To quantify the affinity of PHA-543613 for the α7 nAChR.

-

Materials:

-

Cell membranes expressing the human α7 nAChR.

-

Radioligand (e.g., [³H]-Methyllycaconitine or [¹²⁵I]-α-bungarotoxin).

-

This compound.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂).

-

Glass fiber filters.

-

Scintillation cocktail.

-

-

Procedure:

-

Prepare serial dilutions of PHA-543613.

-

In a 96-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of PHA-543613.

-

Incubate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Determine non-specific binding in the presence of a high concentration of a known α7 nAChR ligand (e.g., unlabeled α-bungarotoxin).

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Analyze the data using non-linear regression to determine the IC50 value, which is then converted to a Ki value using the Cheng-Prusoff equation.

-

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure the functional activity of PHA-543613 as an agonist at the α7 nAChR by recording ion channel currents.

-

Objective: To characterize the electrophysiological response of α7 nAChRs to PHA-543613.

-

Materials:

-

Cells expressing human α7 nAChRs (e.g., HEK293 or Xenopus oocytes).

-

Patch-clamp amplifier and data acquisition system.

-

Micropipettes.

-

Extracellular solution (e.g., containing in mM: 140 NaCl, 2.8 KCl, 2 CaCl₂, 2 MgCl₂, 10 HEPES, 10 glucose, pH 7.4).

-

Intracellular solution (e.g., containing in mM: 140 CsCl, 2 MgCl₂, 1 CaCl₂, 10 HEPES, 11 EGTA, pH 7.2).

-

This compound.

-

-

Procedure:

-

Culture cells expressing α7 nAChRs on coverslips.

-

Place a coverslip in the recording chamber and perfuse with extracellular solution.

-

Form a high-resistance seal (>1 GΩ) between a fire-polished micropipette filled with intracellular solution and the cell membrane.

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Clamp the cell membrane at a holding potential (e.g., -60 mV).

-

Apply PHA-543613 at various concentrations to the cell using a rapid application system.

-

Record the inward currents elicited by the activation of α7 nAChRs.

-

Construct a dose-response curve to determine the EC50 value.

-

In Vivo Microdialysis

This technique allows for the measurement of neurotransmitter levels, such as acetylcholine, in the brains of freely moving animals, providing insights into the in vivo effects of PHA-543613 on cholinergic neurotransmission.

-

Objective: To measure the effect of PHA-543613 administration on extracellular acetylcholine levels in specific brain regions.

-

Materials:

-

Laboratory animals (e.g., rats or mice).

-

Stereotaxic apparatus.

-

Microdialysis probes.

-

Perfusion pump.

-

Fraction collector.

-

HPLC system with electrochemical detection for acetylcholine analysis.

-